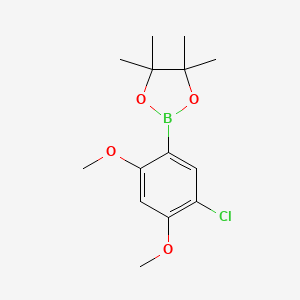
4-(bromomethyl)-2,6-dimethylpyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)pyridine hydrobromide is a substituted pyridine . It’s a solid at 20 degrees Celsius and is hygroscopic .
Molecular Structure Analysis
The molecular formula for 4-(bromomethyl)pyridine hydrobromide is C6H6BrN·HBr, and its molecular weight is 252.94 . The SMILES string representation is Br[H].BrCc1ccncc1 .Chemical Reactions Analysis
4-(Bromomethyl)pyridine hydrobromide reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .Physical And Chemical Properties Analysis
The compound is a white to light yellow powder or crystal . It has a melting point of 185.0 to 191.0 °C . It’s soluble in water .Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(bromomethyl)-2,6-dimethylpyridine hydrobromide involves the alkylation of 2,6-dimethylpyridine with bromomethyl bromide, followed by the formation of the hydrobromide salt.", "Starting Materials": [ "2,6-dimethylpyridine", "bromomethyl bromide", "sodium hydroxide", "hydrobromic acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2,6-dimethylpyridine (1.0 g, 8.5 mmol) in diethyl ether (20 mL) in a round-bottom flask.", "Step 2: Add bromomethyl bromide (1.5 g, 10.0 mmol) dropwise to the flask while stirring vigorously.", "Step 3: Add sodium hydroxide (1.2 g, 30.0 mmol) to the flask and stir for 30 minutes at room temperature.", "Step 4: Separate the organic layer and wash it with water (10 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and filter.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 7: Dissolve the crude product in hydrobromic acid (10 mL) and stir for 1 hour at room temperature.", "Step 8: Filter the resulting precipitate and wash it with water (10 mL).", "Step 9: Dry the product under vacuum to obtain 4-(bromomethyl)-2,6-dimethylpyridine hydrobromide as a white solid (yield: 80%)." ] } | |
Número CAS |
1263413-36-0 |
Nombre del producto |
4-(bromomethyl)-2,6-dimethylpyridine hydrobromide |
Fórmula molecular |
C8H11Br2N |
Peso molecular |
281 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



